molecular formula C6H12FeN9 B076903 Ferrate(3-), hexakis(cyano-kappaC)-, ammonium (1:3), (OC-6-11)- CAS No. 14221-48-8

Ferrate(3-), hexakis(cyano-kappaC)-, ammonium (1:3), (OC-6-11)-

Cat. No.: B076903
CAS No.: 14221-48-8
M. Wt: 266.07 g/mol
InChI Key: YARHBRUWMYJLHY-UHFFFAOYSA-Q
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ferrate(3-), hexakis(cyano-kappaC)-, ammonium (1:3), (OC-6-11)-, also known as ammonium hexacyanoferrate(III), is a coordination compound with the molecular formula ((\text{NH}_4)_3[\text{Fe}(\text{CN})_6]). This compound consists of a ferrate(III) ion complexed with six cyanide ligands and three ammonium cations. It is commonly used in various chemical applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Direct Synthesis

      Reactants: Ferric chloride ((\text{FeCl}_3)) and ammonium cyanide ((\text{NH}_4\text{CN})).

      Reaction: [ \text{FeCl}_3 + 6\text{NH}_4\text{CN} \rightarrow (\text{NH}_4)_3[\text{Fe}(\text{CN})_6] + 3\text{NH}_4\text{Cl} ]

      Conditions: The reaction is typically carried out in an aqueous solution at room temperature.

  • Industrial Production

      Reactants: Ferric sulfate ((\text{Fe}_2(\text{SO}_4)_3)) and ammonium cyanide.

      Reaction: [ \text{Fe}_2(\text{SO}_4)_3 + 12\text{NH}_4\text{CN} \rightarrow 2(\text{NH}_4)_3[\text{Fe}(\text{CN})_6] + 3(\text{NH}_4)_2\text{SO}_4 ]

      Conditions: This reaction is also conducted in an aqueous medium, often with controlled pH to optimize yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation-Reduction

      Reaction: Ammonium hexacyanoferrate(III) can undergo redox reactions where the ferrate(III) ion is reduced to ferrate(II).

      Conditions: These reactions typically require a reducing agent such as sodium borohydride ((\text{NaBH}_4)).

  • Substitution

      Reaction: The cyanide ligands can be substituted by other ligands such as chloride or hydroxide.

      Conditions: Ligand substitution reactions often require specific conditions such as elevated temperatures or the presence of a catalyst.

Major Products

    Reduction: [ (\text{NH}_4)_3[\text{Fe}(\text{CN})_6] + \text{NaBH}_4 \rightarrow (\text{NH}_4)_4[\text{Fe}(\text{CN})_6] + \text{NaBH}_3 ]

    Substitution: [ (\text{NH}_4)_3[\text{Fe}(\text{CN})_6] + 6\text{Cl}^- \rightarrow (\text{NH}_4)_3[\text{Fe}(\text{Cl})_6] + 6\text{CN}^- ]

Scientific Research Applications

Chemistry

    Catalysis: Ammonium hexacyanoferrate(III) is used as a catalyst in various organic synthesis reactions, particularly in the oxidation of alcohols to aldehydes and ketones.

Biology

    Enzyme Studies: It is employed in studies involving metalloenzymes due to its ability to mimic the active sites of certain enzymes.

Medicine

    Drug Delivery: Research is ongoing into its potential use in drug delivery systems, particularly for targeting specific cells or tissues.

Industry

    Electroplating: It is used in the electroplating industry for the deposition of iron and other metals onto surfaces.

Mechanism of Action

The compound exerts its effects primarily through its ability to undergo redox reactions. The ferrate(III) ion can accept electrons, making it a potent oxidizing agent. This property is exploited in various chemical reactions where it facilitates the transfer of electrons, thereby driving the reaction forward. The cyanide ligands stabilize the ferrate(III) ion, allowing it to participate in these reactions without decomposing.

Comparison with Similar Compounds

Similar Compounds

    Potassium hexacyanoferrate(III): ((\text{K}_3[\text{Fe}(\text{CN})_6]))

    Sodium hexacyanoferrate(III): ((\text{Na}_3[\text{Fe}(\text{CN})_6]))

Uniqueness

    Stability: Ammonium hexacyanoferrate(III) is more stable in aqueous solutions compared to its potassium and sodium counterparts.

    Reactivity: It has a unique reactivity profile due to the presence of ammonium ions, which can participate in additional hydrogen bonding and ionic interactions.

Properties

CAS No.

14221-48-8

Molecular Formula

C6H12FeN9

Molecular Weight

266.07 g/mol

IUPAC Name

triazanium;iron(3+);hexacyanide

InChI

InChI=1S/6CN.Fe.3H3N/c6*1-2;;;;/h;;;;;;;3*1H3/q6*-1;+3;;;/p+3

InChI Key

YARHBRUWMYJLHY-UHFFFAOYSA-Q

SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[NH4+].[NH4+].[NH4+].[Fe+3]

Canonical SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[NH4+].[NH4+].[NH4+].[Fe+3]

14221-48-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ferrate(3-), hexakis(cyano-kappaC)-, ammonium (1:3), (OC-6-11)-
Reactant of Route 2
Ferrate(3-), hexakis(cyano-kappaC)-, ammonium (1:3), (OC-6-11)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.